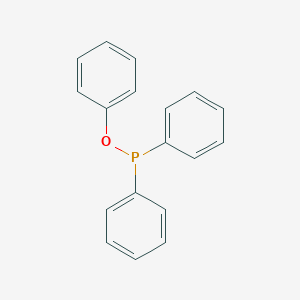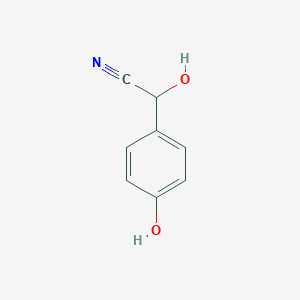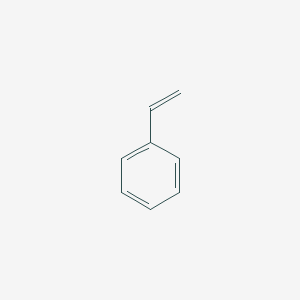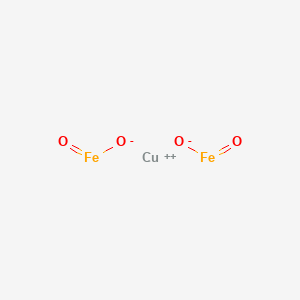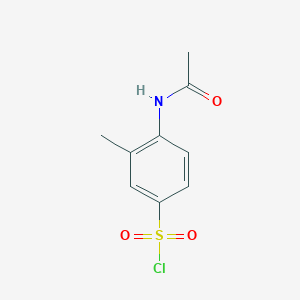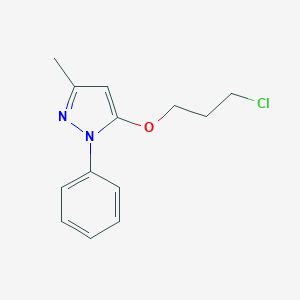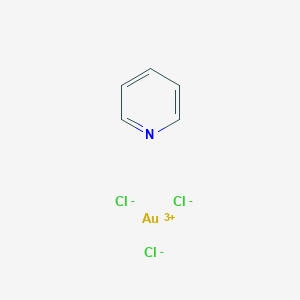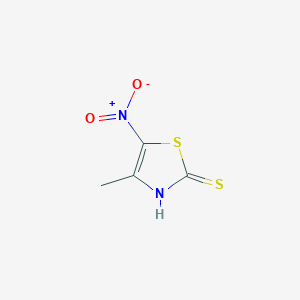
2(3H)-Thiazolethione, 4-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Thiazolethione, 4-methyl-5-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiazole, a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. The methyl and nitro groups attached to the thiazole ring of this compound make it a promising candidate for various scientific applications.
Mécanisme D'action
The antimicrobial activity of 2(3H)-Thiazolethione, 4-methyl-5-nitro- is believed to be due to its ability to disrupt bacterial cell wall synthesis. This compound inhibits the activity of enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption ultimately leads to the death of the bacterial cell.
Effets Biochimiques Et Physiologiques
Studies have also shown that 2(3H)-Thiazolethione, 4-methyl-5-nitro- has potential antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to scavenge free radicals, which are known to cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2(3H)-Thiazolethione, 4-methyl-5-nitro- in lab experiments is its potent antimicrobial activity. This compound has been shown to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. However, the potential toxicity of this compound must be carefully considered when conducting experiments.
Orientations Futures
There are several potential future directions for research on 2(3H)-Thiazolethione, 4-methyl-5-nitro-. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as cancer research and drug delivery. Finally, the potential toxicity of this compound must be further investigated to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 2(3H)-Thiazolethione, 4-methyl-5-nitro- can be achieved through various methods, including the reaction of 4-methyl-5-nitrothiazole with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-methyl-5-nitrothiazole with potassium thiocyanate in the presence of sulfuric acid. The synthesis of this compound requires careful handling and adherence to safety protocols due to its potential toxicity.
Applications De Recherche Scientifique
2(3H)-Thiazolethione, 4-methyl-5-nitro- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
13416-33-6 |
|---|---|
Nom du produit |
2(3H)-Thiazolethione, 4-methyl-5-nitro- |
Formule moléculaire |
C4H4N2O2S2 |
Poids moléculaire |
176.2 g/mol |
Nom IUPAC |
4-methyl-5-nitro-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9) |
Clé InChI |
LJTMQHALPVCERW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(SC(=N1)S)[N+](=O)[O-] |
SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
SMILES canonique |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
Autres numéros CAS |
13416-33-6 |
Synonymes |
4-Methyl-5-nitrothiazole-2(3H)-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



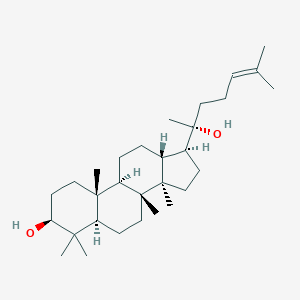

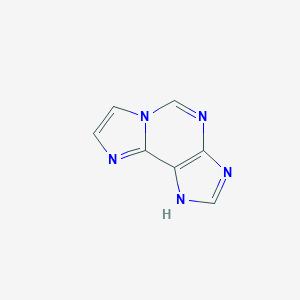
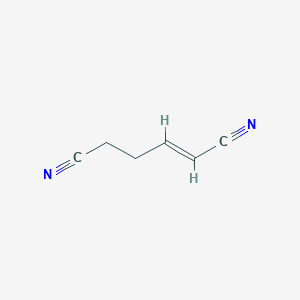
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
